N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-15-9-8-12(10-17(15)26-3)14-11-28-20(21-14)22-19(23)13-6-5-7-16(25-2)18(13)27-4/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRALIKNWIPKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2,3-dimethoxybenzoyl chloride under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for its potential use in treating inflammatory diseases and certain types of cancer.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects. Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Compound 5, )
- Structural Differences : Replaces dimethoxy groups with dichlorophenyl (electron-withdrawing) and difluorobenzamide groups.
- The target compound’s methoxy groups may instead favor hydrogen bonding or π-stacking in different targets.
- Synthesis : Prepared via HATU-mediated coupling (22% yield), suggesting similar methodologies but lower efficiency compared to methoxy-substituted analogs .
c. N-(4-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide ()
- Structural Differences : Incorporates a dimethylphenyl carbamoyl side chain, adding steric bulk.
- Implications : The dimethyl group may hinder binding in sterically sensitive targets but improve metabolic stability compared to the target compound’s unmodified benzamide .
Cytotoxicity and Functional Group Variations
a. N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3b, )
- Structural Differences: Replaces thiazole with a furan-propene-tolylamino hybrid structure.
- Cytotoxicity : Tested via in vitro assays (method unspecified), with melting point (187–189°C) indicating higher crystallinity than the target compound. The furan ring may confer distinct electronic properties affecting cellular uptake .
Key Observations :
- Thiazole-based derivatives generally exhibit lower synthesis yields (e.g., 22% in ) compared to non-thiazole amides (80% in ), likely due to steric challenges in thiazole functionalization.
Research Findings and Methodological Insights
- Cytotoxicity Assays : The SRB assay () is widely used for evaluating compounds like those in , providing a robust, colorimetric method to compare cell viability across derivatives .
- Structural Confirmation : X-ray crystallography (e.g., ) and NMR () are critical for validating thiazole-benzamide structures, ensuring accurate comparisons of substituent effects .
- Kinase Activation : Electron-withdrawing groups (e.g., dichloro in ) may enhance kinase binding via hydrophobic interactions, whereas methoxy groups (target compound) could favor solubility for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
